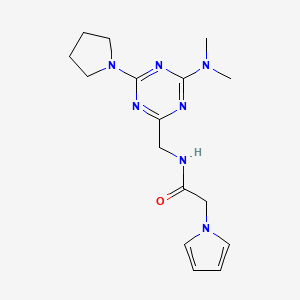

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic compound notable for its versatility in various scientific fields. The compound features a unique structure that includes both triazine and pyrrole moieties, which contribute to its diverse reactivity and wide-ranging applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide typically begins with the preparation of the triazine ring, followed by the introduction of the dimethylamino and pyrrolidinyl groups. The final step involves the formation of the acetamide linkage with the pyrrole ring. Standard reagents for these reactions include triethylamine as a base and dimethylformamide as a solvent, under moderate temperature and inert atmosphere conditions.

Industrial Production Methods: Industrial production scales up these reactions using continuous flow systems to maintain reaction conditions and enhance yield and purity. The use of automated synthesisers helps in efficiently combining reagents, catalysts, and solvents in precise amounts.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation and Reduction: N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide can undergo redox reactions with suitable oxidizing or reducing agents.

Substitution: The triazine ring is prone to nucleophilic substitution reactions, often facilitated by the electron-donating dimethylamino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminium hydride or sodium borohydride under anhydrous conditions.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced amine or alcohol derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is used extensively in:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of fluorescent markers and probes.

Medicine: Investigated for its potential as a pharmacologically active agent.

Industry: Applied in the manufacture of high-performance polymers and dyes.

Mecanismo De Acción

The compound's biological activity is thought to involve interaction with nucleic acids and proteins, facilitated by its triazine and pyrrole moieties. These interactions may disrupt normal cellular processes or modify the behavior of specific biomolecules, making it useful in drug design and molecular biology.

Comparación Con Compuestos Similares

4,6-dichloro-1,3,5-triazine

N-(2-aminoethyl)-4,6-dimethoxy-1,3,5-triazine

The presence of the pyrrole ring differentiates it by providing additional sites for chemical modification and enhancing its utility in various scientific fields.

Actividad Biológica

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews recent findings regarding its biological activity, including mechanisms of action, efficacy in various biological models, and structure-activity relationships.

Chemical Structure

The compound features a complex structure characterized by:

- A triazine ring with a dimethylamino substitution.

- A pyrrolidinyl group contributing to its pharmacological properties.

- An acetamide moiety that may enhance solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds that share structural similarities with this compound. For instance:

-

In Vitro Studies : Compounds with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines:

- A series of pyrrolidinone derivatives demonstrated strong inhibition of cell viability in MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines at concentrations as low as 1 μM .

- The most effective compounds were identified as those incorporating specific substituents that enhance their interaction with cellular targets .

-

Mechanism of Action : The proposed mechanisms include:

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

Compounds structurally related to this compound have also been investigated for their antimicrobial properties:

- Activity Against Pathogens : Research indicates notable activity against Gram-positive bacteria and drug-resistant fungal strains .

- Structure-Activity Relationship (SAR) : Analysis of various derivatives has revealed that modifications to the pyrrolidine and triazine components can significantly influence antimicrobial potency.

Data Tables

| Compound | Target Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 5k | MDA-MB-231 | 1.0 | Apoptosis induction |

| Compound 3d | Panc-1 | 2.0 | Signaling pathway inhibition |

| Triazine Derivative | Staphylococcus aureus | 0.5 | Cell wall synthesis inhibition |

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound:

- Study on MDA-MB-231 Cells : A study demonstrated that compound 5k not only inhibited colony formation but also induced significant morphological changes indicative of apoptosis at concentrations above 1 μM .

- Panc-1 Spheroids : In another investigation, compound 3d was shown to reduce viability in Panc-1 spheroids significantly, highlighting its potential for targeting solid tumors .

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O/c1-21(2)15-18-13(19-16(20-15)23-9-5-6-10-23)11-17-14(24)12-22-7-3-4-8-22/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,17,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMICEFNUBFUYLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.